molecular formula C15H14O3 B1272408 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid CAS No. 56442-19-4

4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid

Cat. No.: B1272408
CAS No.: 56442-19-4
M. Wt: 242.27 g/mol
InChI Key: GQDITHZKLNZHHU-UHFFFAOYSA-N
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Description

4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is also known by its IUPAC name, 4-[(4-methylbenzyl)oxy]benzoic acid . This compound is characterized by the presence of a benzenecarboxylic acid group substituted with a 4-methylbenzyl group through an ether linkage.

Properties

IUPAC Name

4-[(4-methylphenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDITHZKLNZHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56442-19-4
Record name 4-[(4-Methylphenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56442-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Esterification of 4-Hydroxybenzoic Acid Derivatives

The most common synthetic route involves esterification of 4-hydroxybenzoic acid or its derivatives with 4-methylbenzyl bromide. A representative protocol from crystallographic studies employs:

  • Reagents :

    • 4-Hydroxybenzoic acid (1.0 equiv.)
    • 4-Methylbenzyl bromide (1.05 equiv.)
    • Anhydrous potassium carbonate (2.0 equiv.)
    • Acetone (solvent)
  • Conditions :

    • Reflux at 56–60°C for 14–18 hours
    • Post-reaction purification via recrystallization (ethanol/water)

This method yields 4-[(4-methylbenzyl)oxy]benzenecarboxylic acid in 78–88% purity (IUCr, 2022). Key advantages include scalability (>50 mmol demonstrated) and compatibility with acid-sensitive substrates. However, competing hydrolysis of the benzyl bromide under basic conditions necessitates stoichiometric control.

Mechanistic Insights :
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The phenolate ion, generated in situ by deprotonation of 4-hydroxybenzoic acid, attacks the electrophilic carbon of 4-methylbenzyl bromide. Potassium carbonate acts as both a base and desiccant, minimizing side reactions.

Nucleophilic Substitution Using Preactivated Intermediates

Alternative approaches utilize preacetylated 4-hydroxybenzoic acid to enhance reactivity:

  • Step 1 : Acetylation of 4-hydroxybenzoic acid with acetic anhydride (1.2 equiv.) in pyridine (0–5°C, 2 hours).
  • Step 2 : Reaction with 4-methylbenzyl bromide (1.1 equiv.) and potassium carbonate (2.5 equiv.) in DMF at 80°C for 8 hours.
  • Step 3 : Basic hydrolysis (NaOH, aqueous ethanol) to remove acetyl groups.

This method achieves 85–92% yield by reducing undesired polymerization. The acetyl group temporarily protects the phenolic -OH, directing substitution exclusively at the para position.

Oxidation of 4-[(4-Methylbenzyl)oxy]benzaldehyde

Oxidative conversion of the aldehyde precursor provides a high-purity route:

Parameter Value
Starting Material 4-[(4-Methylbenzyl)oxy]benzaldehyde
Oxidizing Agent KMnO₄ (3.0 equiv.)
Solvent Aqueous H₂SO₄ (0.5 M)
Temperature 60°C
Reaction Time 6 hours
Yield 76–81%

The aldehyde intermediate is oxidized to the carboxylic acid under acidic conditions. Excess KMnO₄ ensures complete conversion, though over-oxidation to CO₂ remains a risk at higher temperatures.

Hydrazinolysis of Ethyl Ester Derivatives

A two-step procedure via the ethyl ester intermediate minimizes side reactions:

  • Esterification :
    • Ethyl 4-hydroxybenzoate + 4-methylbenzyl bromide → Ethyl 4-[(4-methylbenzyl)oxy]benzoate (88% yield).
  • Hydrazinolysis :
    • Ethyl ester + Hydrazine hydrate (5.0 equiv.) in ethanol → this compound (70% yield).

Advantages :

  • Hydrazine selectively cleaves the ethyl ester without affecting the benzyl ether.
  • Crystallization from ethanol yields analytically pure product (mp 212°C).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Direct Esterification 78–88 95 14–18 Scalability
Preactivated Ester 85–92 98 10 Reduced side reactions
Aldehyde Oxidation 76–81 93 6 High functional group tolerance
Hydrazinolysis 70 99 24 Crystallographic-grade purity

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors improve efficiency:

  • Reactor Type : Tubular (SS316, 10 mm diameter)
  • Residence Time : 45 minutes
  • Throughput : 1.2 kg/day
  • Catalyst : Heterogeneous Amberlyst-15 (0.5 wt%)

Flow systems enhance heat transfer and reduce solvent use by 40% compared to batch processes.

Emerging Methodologies

Recent advances include photocatalytic decarboxylation for asymmetric synthesis, though yields remain suboptimal (≤55%). Microwave-assisted esterification (100 W, 120°C, 30 minutes) achieves 89% yield but requires specialized equipment.

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Hydrolysis of 4-methylbenzyl bromide to 4-methylbenzyl alcohol (5–12% yield loss).
    • Mitigation: Use molecular sieves (3Å) to absorb generated H₂O.
  • Purification :

    • Silica gel chromatography (hexane/ethyl acetate 3:1) removes unreacted starting materials.
    • Recrystallization from ethanol/water (1:4 v/v) yields needle-shaped crystals suitable for XRD.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, also known by its CAS number 56442-19-4, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H16O3
  • Molecular Weight : 244.29 g/mol

The compound features a benzenecarboxylic acid core substituted with a 4-methylbenzyl ether group, which is hypothesized to influence its biological activity.

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.
  • Antioxidant Properties : It may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that the compound significantly reduced levels of TNF-α and IL-6 in vitro in macrophage cultures, highlighting its potential as an anti-inflammatory agent .
  • Antioxidant Effects :
    • In a controlled experiment, this compound exhibited a notable increase in cell viability under oxidative stress conditions compared to untreated controls .
  • Antimicrobial Activity :
    • In vitro assays revealed that the compound displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction of TNF-α and IL-6 levels
AntioxidantIncreased cell viability under stress
AntimicrobialMIC against S. aureus and E. coli

Q & A

Basic: What are the recommended synthetic routes for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or Mitsunobu reactions. A common route starts with 4-hydroxybenzoic acid (or its ester), which reacts with 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. For ester precursors, hydrolysis with NaOH or LiOH yields the carboxylic acid. Optimizing stoichiometry (1:1.2 molar ratio of phenol to benzyl halide) and reaction time (6–12 hours) improves yields . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for purification .

Basic: How is the compound characterized structurally and chemically post-synthesis?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzyl ether linkage (δ ~4.8–5.2 ppm for OCH₂ and aromatic protons) and carboxylic acid moiety (δ ~12–13 ppm for COOH) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M-H]^- at m/z 255.0895) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictory data in reaction yields across different synthetic protocols?

Methodological Answer:
Contradictions often arise from solvent polarity, catalyst choice, or byproduct formation. Systematic approaches include:

  • Design of Experiments (DoE) : Vary parameters (solvent, temperature, catalyst loading) to identify optimal conditions .
  • Mechanistic Studies : Use 1H^1H-NMR kinetics to track intermediate formation (e.g., ester vs. ether byproducts) .
  • Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., unreacted benzyl halide or dimerization products) .
    For example, if yields drop in polar solvents, consider competing hydrolysis of the benzyl halide; switching to DMSO or reducing water content may help .

Advanced: What are the electronic effects of the 4-methylbenzyl group on the carboxylic acid’s reactivity?

Methodological Answer:
The 4-methylbenzyl group is electron-donating via resonance (+R effect), which reduces the acidity of the carboxylic acid (pKa ~4.5–5.0 vs. ~2.5 for unsubstituted benzoic acid). This impacts:

  • Esterification : Slower reaction with alcohols; requires stronger acids (e.g., H₂SO₄) or coupling agents (DCC/DMAP) .
  • Metal Coordination : Weaker binding to metal ions compared to electron-withdrawing substituents, relevant in catalysis or material science .
  • Bioactivity : Alters interactions with enzymes or receptors in medicinal studies; compare with fluorinated analogs (e.g., 4-[(3-fluorobenzyl)oxy] derivatives) .

Basic: What solubility and stability precautions are necessary for handling this compound?

Methodological Answer:

  • Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. Pre-saturate solvents with N₂ to prevent oxidation .
  • Stability : Store at 2–8°C under inert gas (Ar). Avoid strong oxidizers (e.g., HNO₃) to prevent decarboxylation or ether cleavage .
  • pH Sensitivity : Protonated COOH at low pH (<3) increases solubility but may degrade the benzyl ether; buffer solutions (pH 5–7) are recommended for biological assays .

Advanced: What catalytic systems improve the efficiency of benzyl ether formation in this compound?

Methodological Answer:

  • Palladium Catalysis : Pd(OAc)₂ with ligands (e.g., XPhos) enables Ullmann-type coupling for challenging substrates .
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems (water/toluene) .
  • Enzyme Catalysis : Lipases (e.g., Candida antarctica) selectively form benzyl ethers under mild conditions, reducing side reactions .
    Optimization requires monitoring via TLC or in situ IR to minimize over-alkylation .

Advanced: How is this compound utilized in developing bioactive molecules or materials?

Methodological Answer:

  • Medicinal Chemistry : As a building block for kinase inhibitors or GPCR modulators; the benzyl ether enhances lipophilicity for blood-brain barrier penetration .
  • Polymer Science : Copolymerized with acrylates to create pH-responsive hydrogels; the carboxylic acid enables crosslinking via divalent cations .
  • Metal-Organic Frameworks (MOFs) : Coordinates with Zn²⁺ or Cu²⁺ to form porous structures for gas storage or catalysis .

Basic: What purification techniques are effective for isolating high-purity this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 60°C; cooling to 4°C yields crystals with >98% purity .
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate + 1% acetic acid) removes unreacted benzyl halide .
  • Acid-Base Extraction : Partition between 1M HCl (aqueous) and ethyl acetate; recover the acid from the organic layer .

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